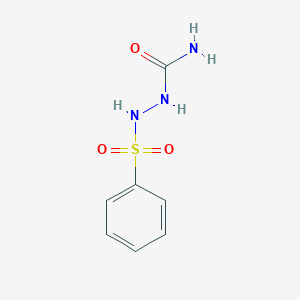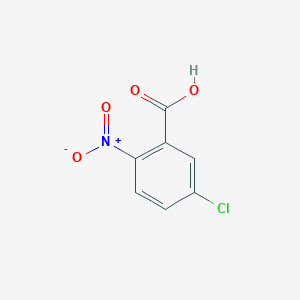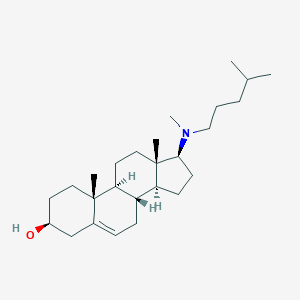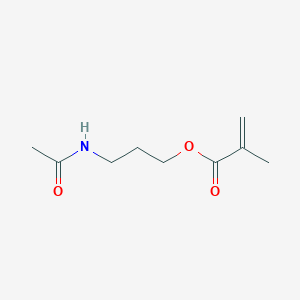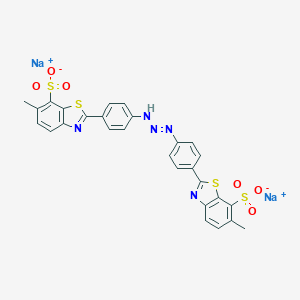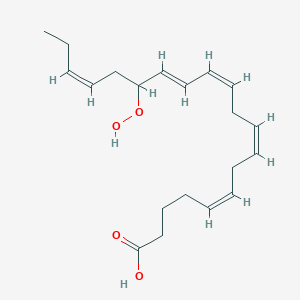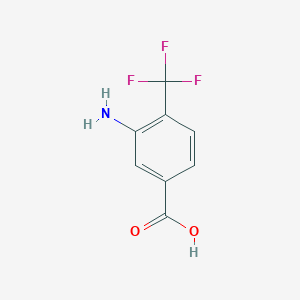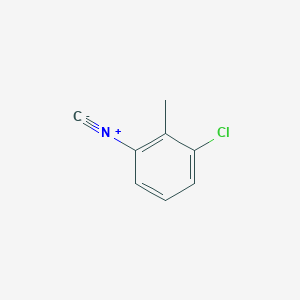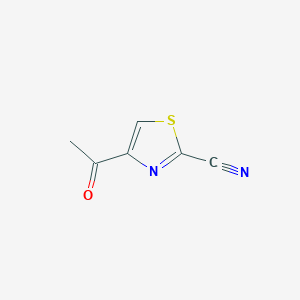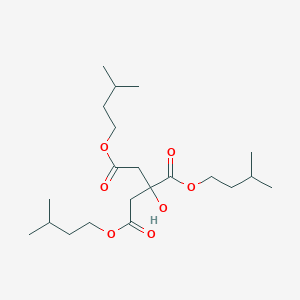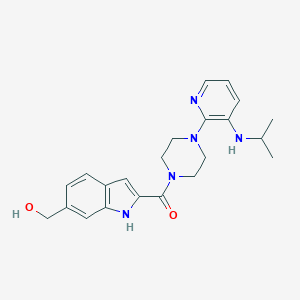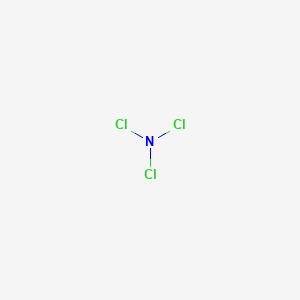![molecular formula C19H24N2 B158784 (15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene CAS No. 1674-01-7](/img/structure/B158784.png)
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene is an alkaloid compound with the molecular formula C19H24N2. It is derived from the alkaloid catharanthine and is known for its interesting chemical properties and potential applications in various fields. This compound is part of the Iboga alkaloid family and has been studied for its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene can be synthesized through the acid-catalyzed rearrangement of catharanthine. This process involves the use of concentrated hydrochloric acid, which cleaves catharanthine to produce cleavamine along with other reaction products. The reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, cleavamine is produced using similar acid-catalyzed reactions. The process involves large-scale reactors where catharanthine is treated with hydrochloric acid under controlled temperature and pressure conditions. The reaction mixture is then purified to isolate cleavamine, which is further processed to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of cleavamine can lead to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of cleavamine can produce descarbomethoxycatharanthine and other oxidized derivatives.
Reduction: Reduction leads to the formation of dihydrocleavamine derivatives.
Substitution: Substitution reactions can yield a variety of cleavamine derivatives with different functional groups.
Scientific Research Applications
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various alkaloid derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.
Biology: this compound and its derivatives are studied for their potential biological activities. Research has shown that cleavamine can interact with biological targets, making it a compound of interest in drug discovery.
Medicine: this compound derivatives have been investigated for their potential therapeutic effects. Studies have explored their use in treating various medical conditions, including cancer and neurological disorders.
Industry: this compound is used in the production of recyclable epoxy resins. These resins are employed in the manufacturing of wind turbine blades and other composite materials, offering environmental benefits through improved recyclability.
Mechanism of Action
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene exerts its effects through a novel transannular cyclization mechanism. This process involves the formation of ring-opened intermediates, which then undergo cyclization to produce the Iboga alkaloid skeleton. The molecular targets and pathways involved in this mechanism are still being studied, but it is believed that cleavamine interacts with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene is similar to other Iboga alkaloids, such as catharanthine and quebrachainine. it is unique in its structure and reactivity. Unlike catharanthine, cleavamine undergoes a distinct acid-catalyzed rearrangement, leading to different reaction products. Additionally, cleavamine’s ability to form recyclable epoxy resins sets it apart from other alkaloids.
List of Similar Compounds
- Catharanthine
- Quebrachainine
- Velbanamine
- Isovelbanamine
This compound’s unique properties and potential applications make it a valuable compound for scientific research and industrial use. Its distinct chemical behavior and reactivity continue to be subjects of interest in various fields.
Properties
CAS No. |
1674-01-7 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene |
InChI |
InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1 |
InChI Key |
GWRGHAJVUZLGHL-OAHLLOKOSA-N |
SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
Isomeric SMILES |
CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
Canonical SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
Synonyms |
cleavamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


